

# Fitusiran Demonstrates Overwhelming Superiority Over On-Demand Treatment in Landmark Hemophilia Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fitusiran |           |
| Cat. No.:            | B607641   | Get Quote |

New clinical data reveals that **fitusiran**, an investigational siRNA therapeutic, significantly reduces bleeding rates and improves the quality of life in patients with hemophilia A or B, with or without inhibitors, when compared to traditional on-demand therapies. The ATLAS-A/B and ATLAS-INH phase 3 trials have provided robust evidence of **fitusiran**'s potential to shift the treatment paradigm from managing bleeds to preventing them.

**Fitusiran**, developed by Sanofi, employs a novel mechanism of action by targeting and lowering antithrombin (AT), a key inhibitor of coagulation. This action helps to rebalance hemostasis in individuals with hemophilia, leading to improved clot formation and a significant reduction in bleeding episodes.[1][2][3] The data from recent studies underscores the prophylactic efficacy of this approach, offering a promising alternative to the burdensome and less effective on-demand use of clotting factor concentrates or bypassing agents.

# **Key Efficacy Findings: A Head-to-Head Comparison**

The clinical evidence for **fitusiran**'s superiority is primarily derived from two pivotal phase 3 studies: ATLAS-A/B, which enrolled patients without inhibitors, and ATLAS-INH, which focused on patients with inhibitors. In both trials, prophylactic treatment with **fitusiran** resulted in a statistically significant and clinically meaningful reduction in the annualized bleeding rate (ABR) compared to on-demand treatment.[1][4][5]



Across both studies, prophylactic **fitusiran** reduced annualized bleeding rates by approximately 90% compared to the control arms.[4][5] In the ATLAS-A/B study, the median ABR in the **fitusiran** group was zero, a stark contrast to the 21.8 median ABR in the ondemand group.[6][7] Similarly, in the ATLAS-INH study, the median ABR for patients receiving **fitusiran** was 0.00, compared to 16.8 for those on on-demand bypassing agents.[1]

A significant proportion of patients treated with **fitusiran** experienced no bleeding episodes whatsoever. In the ATLAS-A/B trial, 51% of participants on **fitusiran** had zero bleeds, compared to just 5% in the on-demand arm.[4][5] The results were even more pronounced in the ATLAS-INH study, where 66% of patients receiving **fitusiran** experienced zero bleeds, versus only 5% in the comparator group.[4][5]

Beyond the primary endpoint of ABR, **fitusiran** also demonstrated a significant reduction in spontaneous and joint bleeding rates, which are major contributors to the long-term morbidity of hemophilia.[1][6] Furthermore, patients treated with **fitusiran** reported significant improvements in their health-related quality of life.[1][6]

# **Quantitative Data Summary**

The following tables provide a detailed summary of the key quantitative data from the ATLAS-A/B and ATLAS-INH studies, highlighting the stark contrast in efficacy between **fitusiran** prophylaxis and on-demand treatment.

Table 1: Efficacy of **Fitusiran** in Hemophilia A and B without Inhibitors (ATLAS-A/B Study)

| Metric                                        | Fitusiran Prophylaxis<br>(80mg monthly) | On-Demand Clotting Factor Concentrates |
|-----------------------------------------------|-----------------------------------------|----------------------------------------|
| Median Annualized Bleeding<br>Rate (ABR)      | 0.0[6][7]                               | 21.8[6][7]                             |
| Mean Annualized Bleeding Rate (ABR) Reduction | 89.9%[6][8]                             | N/A                                    |
| Participants with Zero Bleeds                 | 51% (40 out of 79)[4][5]                | 5% (2 out of 40)[4][5]                 |
| Annualized Joint Bleeding Rate Reduction      | 90.3%[6]                                | N/A                                    |



Table 2: Efficacy of Fitusiran in Hemophilia A and B with Inhibitors (ATLAS-INH Study)

| Metric                                   | Fitusiran Prophylaxis<br>(80mg monthly) | On-Demand Bypassing<br>Agents |
|------------------------------------------|-----------------------------------------|-------------------------------|
| Median Annualized Bleeding<br>Rate (ABR) | 0.00[1]                                 | 16.8[1]                       |
| Mean Annualized Bleeding Rate (ABR)      | 1.7[1][9]                               | 18.1[1][9]                    |
| ABR Reduction                            | 90.8%[9][10]                            | N/A                           |
| Participants with Zero Bleeds            | 66% (25 out of 38)[4][5]                | 5% (1 out of 19)[4][5]        |

# Visualizing the Science: Mechanism and Study Design

To better understand the scientific underpinnings of **fitusiran**'s success, the following diagrams illustrate its mechanism of action and the workflow of the pivotal clinical trials.



Click to download full resolution via product page

Caption: Fitusiran's Mechanism of Action.





Click to download full resolution via product page

Caption: ATLAS Clinical Trial Workflow.





Click to download full resolution via product page

Caption: Fitusiran's Superiority over On-Demand Treatment.

# **Experimental Protocols**

The ATLAS-A/B and ATLAS-INH studies were randomized, open-label, phase 3 clinical trials.[4] [5]

- ATLAS-A/B Study: This trial enrolled 120 male participants aged 12 years and older with severe hemophilia A or B without inhibitors who were previously on on-demand treatment with clotting factor concentrates.[5][6] Participants were randomized in a 2:1 ratio to receive either once-monthly subcutaneous injections of 80mg fitusiran for prophylaxis or to continue their on-demand regimen for nine months.[5] The primary endpoint was the annualized bleeding rate.[5]
- ATLAS-INH Study: This study included 57 male participants aged 12 and older with severe hemophilia A or B with inhibitors to factor VIII or IX.[1][4] These patients were receiving ondemand treatment with bypassing agents (BPA).[4] They were randomized in a 2:1 ratio to either receive once-monthly 80mg subcutaneous **fitusiran** prophylaxis or to continue with on-demand BPA for nine months.[4][5] The primary endpoint was the annualized bleeding rate.[1][4]

# Safety and Tolerability

The safety profile of **fitusiran** in these studies was generally consistent with previously identified risks.[6] The most common adverse events reported in the **fitusiran** arms included



the common cold, upper respiratory tract infection, and elevated liver enzymes (alanine aminotransferase).[6][9][10] Thromboembolic events were reported in a small number of participants in the ATLAS-INH study.[9] It is important to note that risk mitigation strategies, including dose adjustments, have been implemented in ongoing studies.[11]

#### Conclusion

The evidence from the ATLAS program strongly supports the superiority of **fitusiran** prophylaxis over on-demand treatment for individuals with hemophilia A or B, regardless of inhibitor status. The significant reduction in bleeding rates, coupled with the high percentage of patients achieving zero bleeds and improvements in quality of life, positions **fitusiran** as a potentially transformative therapy in the management of hemophilia. The subcutaneous, oncemonthly dosing also offers a less burdensome treatment regimen, which could further enhance patient adherence and outcomes. As research continues, **fitusiran** holds the promise of a new era of prophylactic care for the hemophilia community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATLAS-INH: Fitusiran Reduces Bleeding Rates in Hemophilia A and B With Inhibitors |
   Cancer Nursing Today [cancernursingtoday.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antithrombin lowering in hemophilia: a closer look at fitusiran PMC [pmc.ncbi.nlm.nih.gov]
- 4. hemophiliafed.org [hemophiliafed.org]
- 5. Press Release: Two fitusiran Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 6. hemophilianewstoday.com [hemophilianewstoday.com]
- 7. jwatch.org [jwatch.org]



- 8. Data from two Phase 3 studies demonstrating fitusiran significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHârias plenary and late-breaking sessions [sanofi.com]
- 9. Efficacy and safety of fitusiran prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Fitusiran Demonstrates Overwhelming Superiority Over On-Demand Treatment in Landmark Hemophilia Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607641#fitusiran-s-superiorityover-on-demand-treatment-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com